Cas no 2680869-40-1 (3-Acetamido-2,2-dimethylpentanoic acid)

3-Acetamido-2,2-dimethylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2680869-40-1
- 3-acetamido-2,2-dimethylpentanoic acid
- EN300-28271667
- 3-Acetamido-2,2-dimethylpentanoic acid
-
- Inchi: 1S/C9H17NO3/c1-5-7(10-6(2)11)9(3,4)8(12)13/h7H,5H2,1-4H3,(H,10,11)(H,12,13)
- InChI Key: ADMMKXVLMSJIBI-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)C(CC)NC(C)=O)=O
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: 0.9
3-Acetamido-2,2-dimethylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271667-0.25g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-28271667-2.5g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28271667-5.0g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-28271667-5g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 5g |
$2485.0 | 2023-09-09 | ||
Enamine | EN300-28271667-10g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 10g |
$3683.0 | 2023-09-09 | ||
Enamine | EN300-28271667-0.5g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28271667-0.1g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28271667-10.0g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28271667-1.0g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28271667-0.05g |
3-acetamido-2,2-dimethylpentanoic acid |
2680869-40-1 | 95.0% | 0.05g |
$719.0 | 2025-03-19 |
3-Acetamido-2,2-dimethylpentanoic acid Related Literature
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Ping Tong Food Funct., 2020,11, 628-639
Additional information on 3-Acetamido-2,2-dimethylpentanoic acid
3-Acetamido-2,2-dimethylpentanoic Acid (CAS No. 2680869-40-1): An Emerging Compound in Pharmaceutical Research
3-Acetamido-2,2-dimethylpentanoic acid (CAS No. 2680869-40-1) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of amino acids and derivatives, characterized by its acetamido functional group and dimethylpentanoic acid backbone. The combination of these structural features endows the molecule with a range of biological activities, making it a promising candidate for various medical applications.
The chemical structure of 3-Acetamido-2,2-dimethylpentanoic acid consists of a five-carbon chain with two methyl groups attached to the second carbon atom, an acetamido group at the third carbon, and a carboxylic acid group at the terminal end. This specific arrangement of functional groups imparts unique properties to the molecule, such as enhanced solubility and stability, which are crucial for its potential use in drug development.
Recent studies have highlighted the potential of 3-Acetamido-2,2-dimethylpentanoic acid in various therapeutic areas. One notable application is in the treatment of metabolic disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory and anti-diabetic properties. The acetamido group plays a crucial role in modulating key signaling pathways involved in inflammation and insulin resistance, making it a valuable candidate for the development of new drugs targeting these conditions.
In addition to its metabolic benefits, 3-Acetamido-2,2-dimethylpentanoic acid has also shown promise in neurodegenerative diseases. Studies conducted by researchers at the University of California have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. The mechanism of action involves the inhibition of oxidative stress and the promotion of neuronal survival, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmaceutical industry is continuously exploring new compounds with multifaceted therapeutic potential, and 3-Acetamido-2,2-dimethylpentanoic acid fits this criterion perfectly. Its ability to target multiple biological pathways makes it an attractive candidate for combination therapies, where it can be used alongside other drugs to enhance treatment efficacy and reduce side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Acetamido-2,2-dimethylpentanoic acid in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal adverse effects. These findings are encouraging and pave the way for further clinical investigations.
In conclusion, 3-Acetamido-2,2-dimethylpentanoic acid (CAS No. 2680869-40-1) represents a promising addition to the arsenal of compounds being developed for therapeutic use. Its unique chemical structure and multifaceted biological activities make it a valuable target for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in addressing some of the most pressing health challenges faced by society today.
2680869-40-1 (3-Acetamido-2,2-dimethylpentanoic acid) Related Products
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)




